molecular formula C8H16ClNO4 B6200553 2-[2-(morpholin-4-yl)ethoxy]acetic acid hydrochloride CAS No. 2680536-64-3

2-[2-(morpholin-4-yl)ethoxy]acetic acid hydrochloride

Cat. No.: B6200553
CAS No.: 2680536-64-3
M. Wt: 225.7
InChI Key:
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Description

2-[2-(morpholin-4-yl)ethoxy]acetic acid hydrochloride is an organic compound characterized by the presence of a morpholine ring, an ethylene bridge, and an acetic acid moiety. This compound is typically found as a white crystalline solid, soluble in water and alcohols. It is widely used in organic synthesis and various chemical reactions due to its versatile functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(morpholin-4-yl)ethoxy]acetic acid hydrochloride typically involves the reaction of morpholine with ethylene oxide to form 2-(morpholin-4-yl)ethanol. This intermediate is then reacted with chloroacetic acid under basic conditions to yield 2-[2-(morpholin-4-yl)ethoxy]acetic acid. Finally, the hydrochloride salt is formed by treating the product with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The final product is typically purified through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-[2-(morpholin-4-yl)ethoxy]acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(morpholin-4-yl)ethoxy]acetic acid hydrochloride is utilized in various scientific research fields:

    Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of esters, amides, and other derivatives.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-[2-(morpholin-4-yl)ethoxy]acetic acid hydrochloride involves its interaction with various molecular targets. The morpholine ring can interact with enzymes and receptors, modulating their activity. The ethoxy and acetic acid moieties can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Morpholinoacetic acid hydrochloride
  • Morpholin-4-yl-acetic acid methyl ester hydrochloride
  • 4-Morpholin-4-ylbutanoic acid

Uniqueness

2-[2-(morpholin-4-yl)ethoxy]acetic acid hydrochloride is unique due to its ethoxy bridge, which provides additional flexibility and reactivity compared to similar compounds. This structural feature enhances its utility in various chemical reactions and applications.

Properties

CAS No.

2680536-64-3

Molecular Formula

C8H16ClNO4

Molecular Weight

225.7

Purity

0

Origin of Product

United States

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